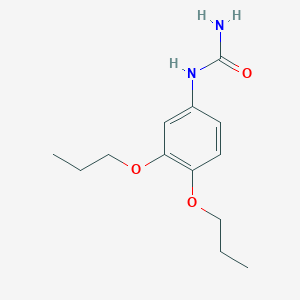
2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring both thiophene and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can form the oxadiazole ring.
Acetamide Formation: The oxadiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final acetamide compound.
Industrial Production Methods
While specific industrial methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings. Halogenation, nitration, and sulfonation are typical examples, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学研究应用
Chemistry
In chemistry, 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is studied for its electronic properties, making it a candidate for organic electronics and photovoltaic materials.
Biology
Biologically, this compound is explored for its potential antimicrobial and anticancer activities. The presence of both thiophene and oxadiazole rings contributes to its ability to interact with biological targets, disrupting cellular processes in pathogens and cancer cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. Their ability to modulate enzyme activity and interact with DNA makes them promising candidates for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as conductive polymers and sensors, due to its stable electronic properties.
作用机制
The mechanism of action of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and DNA. The thiophene rings can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can inhibit enzyme activity by binding to active sites, preventing substrate access.
相似化合物的比较
Similar Compounds
2-(Thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)ethanamide: Similar structure but with an ethanamide group.
2-(Thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propionamide: Similar structure but with a propionamide group.
5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol: Lacks the acetamide group but retains the thiophene and oxadiazole rings.
Uniqueness
The uniqueness of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific combination of thiophene and oxadiazole rings with an acetamide group, which imparts distinct electronic and biological properties. This makes it particularly valuable in applications requiring stable electronic characteristics and biological activity.
属性
IUPAC Name |
2-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(7-9-3-1-5-19-9)14-13-16-15-12(18-13)8-10-4-2-6-20-10/h1-6H,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQOWWOMPVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2515273.png)
![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)
![ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2515284.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)

